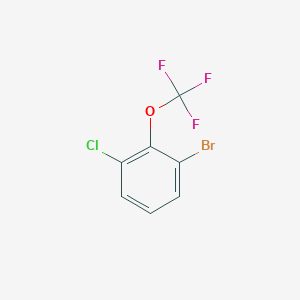

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions with the compound in THF and furan.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.

Various Aryl Derivatives: Produced through substitution and coupling reactions.

Applications De Recherche Scientifique

Synthesis Applications

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the reactivity of the benzene ring, making it a valuable building block in organic chemistry.

Case Study: Synthesis of Pharmaceuticals

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been employed in the synthesis of biologically active compounds. For instance, it has been used to produce novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. In a study, the compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.

Table: Synthesis Yield and Conditions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Palladium-catalyzed coupling | 75% | Room temperature, 24 hours |

| Nucleophilic substitution | 60% | Reflux in DMSO |

| Friedel-Crafts acylation | 80% | Anhydrous conditions |

Biological Applications

The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In vitro studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its ability to modify chemical properties makes it suitable for developing herbicides and pesticides.

Table: Industrial Uses

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Development of selective herbicides |

| Specialty Chemicals | Production of fluorinated compounds |

Mécanisme D'action

The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and trifluoromethoxy groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chlorine atom.

1-Bromo-3-chlorobenzene: Similar structure but lacks the trifluoromethoxy group.

3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an organic compound notable for its complex halogenated structure, which includes a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique configuration contributes to its diverse biological activities and potential applications in pharmacology and biochemistry.

The molecular formula of this compound is C7H3BrClF3O, with a molecular weight of approximately 263.45 g/mol. Its physicochemical properties include:

- Boiling Point : 171 °C

- Density : 1.63 g/cm³

- Melting Point : -55.5 °C

- Solubility : Limited solubility in water (0.0288 g/L) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms enhances its reactivity and binding affinity, making it valuable in drug discovery and development .

Biological Activity

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through disruption of cellular processes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial in developing therapeutic agents targeting diseases such as cancer or metabolic disorders .

- Receptor Interaction : Research indicates that the trifluoromethoxy group can enhance the lipophilicity of the compound, allowing it to effectively interact with lipid membranes and influence receptor activity .

Case Study 1: Antimicrobial Properties

A study conducted on various halogenated benzene derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetic properties .

Comparative Analysis

To understand the biological implications better, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Structure | Potentially higher lipophilicity leading to enhanced receptor interaction |

| 1-Bromo-3-chloro-4-(trifluoromethoxy)benzene | Structure | Similar enzyme inhibition profile but different selectivity |

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYSMJKYXLKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.